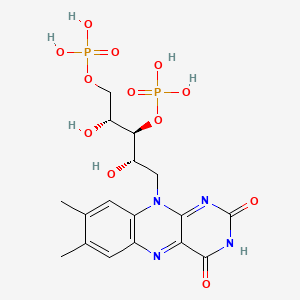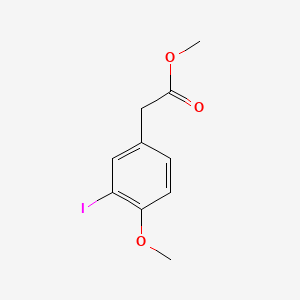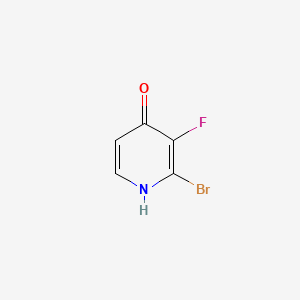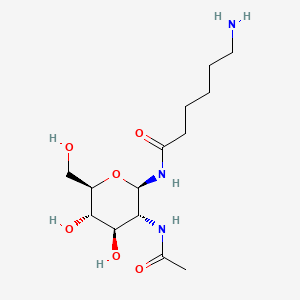
2-Acetamido-N-(E-aminocarproyl)-2-deoxy-beta-D-glucopyranosylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Acetamido-N-(E-aminocarproyl)-2-deoxy-beta-D-glucopyranosylamine is a pivotal compound in the biomedical field. It has been found to be highly effective in combating microbial infections due to its potent antibacterial and antifungal properties . It is aimed at inhibiting the growth and replication of pathogens, thus alleviating the severity of the disease .
Molecular Structure Analysis
The molecular formula of this compound is C14H27N3O6 . The IUPAC name is N-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]-6-aminohexanamide .Physical And Chemical Properties Analysis
The molecular weight of this compound is 333.38 . Unfortunately, other physical and chemical properties like melting point, boiling point, and density were not found in the search results.Scientific Research Applications
Antioxidant and Anti-inflammatory Properties
N-acetylcysteine (NAC), an acetylated form of the amino acid L-cysteine, is recognized for its potent antioxidant properties and serves as a precursor to glutathione (GSH), a crucial antioxidant within the body. This characteristic underlines its potential in treating conditions marked by oxidative stress and inflammation, such as cystic fibrosis (CF). NAC's antioxidant activity is pivotal in managing CF airway inflammation and redox imbalance. Moreover, it has shown promise in the prevention and eradication of biofilms, particularly against Pseudomonas aeruginosa infections in CF airways, highlighting its role beyond mere antioxidant activity (Guerini et al., 2022).
Psychiatric Applications
The exploration of NAC in psychiatry reveals its emerging role in treating various psychiatric disorders, leveraging its capacity to modulate glutamatergic, neurotropic, and inflammatory pathways. Studies have documented NAC's efficacy in addiction, compulsive and grooming disorders, schizophrenia, and bipolar disorder, positioning it as a versatile agent in psychiatric treatment (Dean et al., 2011).
Cancer Metabolism
Research into metabolic adaptations of cancer cells highlights the alternative usage of substrates like glutamine and acetate in the tricarboxylic acid (TCA) cycle, especially under hypoxia. The elucidation of molecular mechanisms governing glutamine and acetate metabolism unveils potential targets for therapeutic interventions, aiming to exploit tumor metabolic plasticity (Corbet & Féron, 2015).
Biomedical Material Applications
Poly(glutamic acid) (PGA) and poly(lysine) (PL) are highlighted for their biomedical applications due to their water solubility, biodegradability, and non-toxic nature. These properties make PGA and PL promising candidates for drug delivery carriers, biological adhesives, and other biomedical materials, reflecting the growing interest in utilizing natural polymers in medical applications (Shih et al., 2004).
Glutamine's Role in Cellular Survival
Glutamine's involvement in cellular survival and apoptosis modulation is underscored, with studies indicating its potential therapeutic benefits in conditions of glutamine deprivation. Such research provides insight into glutamine's essential roles in cellular metabolism, stress response, and survival signaling pathways, presenting avenues for therapeutic exploration in critical illnesses and metabolic stress conditions (Fuchs & Bode, 2006).
Safety And Hazards
The compound is classified as having acute toxicity (oral, Category 4), skin corrosion/irritation (Category 2), serious eye damage/eye irritation (Category 2A), and specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) . It is advised to wear protective gloves/protective clothing/eye protection/face protection when handling this compound .
properties
IUPAC Name |
N-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]-6-aminohexanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27N3O6/c1-8(19)16-11-13(22)12(21)9(7-18)23-14(11)17-10(20)5-3-2-4-6-15/h9,11-14,18,21-22H,2-7,15H2,1H3,(H,16,19)(H,17,20)/t9-,11-,12-,13-,14-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLQMXQHRYQBRAG-DKTYCGPESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1NC(=O)CCCCCN)CO)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1NC(=O)CCCCCN)CO)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27N3O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.38 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Acetamido-N-(E-aminocarproyl)-2-deoxy-beta-D-glucopyranosylamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

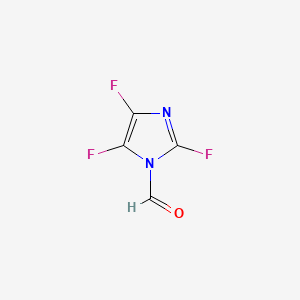

![2-Methylthiazolo[5,4-f]quinoxaline](/img/structure/B570343.png)
![Spiro[cyclopropane-1,3'-indole]-1'(2'H)-carbonyl chloride](/img/structure/B570344.png)
![(1S,2S,3R,4R)-rel-3-((tert-Butoxycarbonyl)amino)bicyclo[2.2.1]heptane-2-carboxylic Acid](/img/structure/B570346.png)



